5-Iodo-4-methoxy-6-methylpyrimidine
Overview
Description
5-Iodo-4-methoxy-6-methylpyrimidine: is an organic compound with the molecular formula C6H7IN2O and a molecular weight of 250.04 g/mol It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxy-6-methylpyrimidine typically involves the iodination of 4-methoxy-6-methylpyrimidine. One common method includes the reaction of 4-methoxy-6-methylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy and methyl groups can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as potassium carbonate, and an organic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions, with solvents like toluene or dimethylformamide.
Major Products:
Substitution Reactions: Products include 5-amino-4-methoxy-6-methylpyrimidine and 5-thio-4-methoxy-6-methylpyrimidine.
Oxidation Reactions: Products include 5-iodo-4-hydroxy-6-methylpyrimidine.
Coupling Reactions: Products include various biaryl and heteroaryl derivatives.
Scientific Research Applications
Chemistry: 5-Iodo-4-methoxy-6-methylpyrimidine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various substitution and coupling reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Pyrimidine derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties .
Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also investigated for its potential use in agrochemicals and as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential anticancer agents .
Comparison with Similar Compounds
4-Methoxy-6-methylpyrimidine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Bromo-4-methoxy-6-methylpyrimidine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
5-Chloro-4-methoxy-6-methylpyrimidine:
Uniqueness: 5-Iodo-4-methoxy-6-methylpyrimidine is unique due to the presence of the iodine atom, which makes it highly reactive in substitution and coupling reactions
Properties
IUPAC Name |
5-iodo-4-methoxy-6-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-4-5(7)6(10-2)9-3-8-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGCHTHFSXWRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293681 | |
Record name | 5-Iodo-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107166-94-9 | |
Record name | 5-Iodo-4-methoxy-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107166-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-4-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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